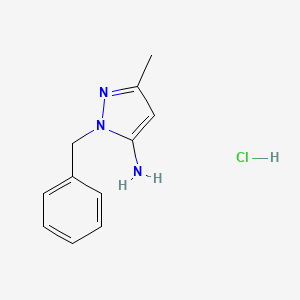

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

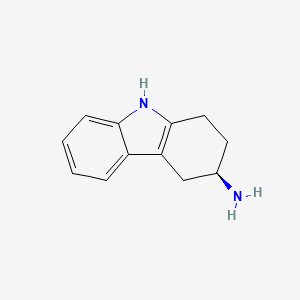

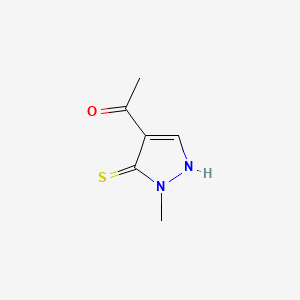

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrazole compounds, such as 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride, involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride consists of 11 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Pyrazole compounds, including 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo palladium-catalyzed coupling with aryl triflates .Physical And Chemical Properties Analysis

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride has a molecular weight of 187.24 . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

Pyrazole Derivatives as Corrosion Inhibitors

Pyrazole compounds, including 1-Benzyl-3-methyl-1H-pyrazol-5-amine, have been studied for their effectiveness as corrosion inhibitors for steel in hydrochloric acid. It was found that these compounds significantly reduce the corrosion rate, with their inhibiting action increasing with concentration. This suggests potential applications in materials science and engineering to protect metal surfaces from corrosion (Herrag et al., 2007).

Synthesis and Biological Activities

Research on the synthesis of pyrazole derivatives, including variants of 1-Benzyl-3-methyl-1H-pyrazol-5-amine, has identified potential antitumor, antifungal, and antibacterial pharmacophore sites. The structural characterization and analysis of these compounds contribute to the field of medicinal chemistry, particularly in the development of new drugs (Titi et al., 2020).

Synthesis of Heterocyclic Compounds

1-Benzyl-3-methyl-1H-pyrazol-5-amine derivatives have been utilized in the synthesis of various heterocyclic compounds. These studies provide valuable insights into organic synthesis techniques and the development of novel compounds with potential applications in pharmaceuticals and materials science (Şener et al., 2002).

Metal Complex Synthesis

Research involving pyrazole-based ligands, like 1-Benzyl-3-methyl-1H-pyrazol-5-amine, has led to the development of novel metal complexes. These complexes have potential applications in catalysis, materials science, and as precursors for the synthesis of other complex molecules (Massoud et al., 2015).

Propriétés

IUPAC Name |

2-benzyl-5-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10;/h2-7H,8,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOXGHMVJAXGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)

![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)